molecular formula C20H19N3O3S B2623973 2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007551-32-7

2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2623973
CAS No.: 1007551-32-7
M. Wt: 381.45
InChI Key: WJPJHNRTQRNTHC-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure, which includes a methoxy group, an oxido group, and a benzamide moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Oxidation to Form the Oxido Group: The oxido group is typically introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Benzamide Moiety: This step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the oxido group or other reactive sites.

    Reduction: Reduction reactions can target the oxido group, converting it back to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxido group and the benzamide moiety are likely key functional groups that interact with biological targets, potentially inhibiting or modulating their activity. The thieno[3,4-c]pyrazole core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-methoxy-N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a meta-tolyl group.

    2-methoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance that affects the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-7-3-5-9-17(13)23-19(15-11-27(25)12-16(15)22-23)21-20(24)14-8-4-6-10-18(14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJHNRTQRNTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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